![molecular formula C84H104N18O26S5 B1262129 methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate](/img/structure/B1262129.png)
methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate is a natural product found in Micromonospora carbonacea with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications This compound is involved in advanced chemical synthesis processes. Its structure suggests a complexity that offers multiple reactive sites for chemical modifications. The research by Nemet, Varga-Defterdarović, and Turk (2006) discusses a related compound, Methylglyoxal (MG), and its formation in enzymatic and nonenzymatic reactions, highlighting its significance in the development of diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Interaction and Biological Implications The intricate structure of the compound suggests potential interactions with biological molecules. This interaction can be crucial for understanding complex biological systems and processes. For example, Mara et al. (1982) discuss a similar complex structure and its interaction with penicillin-derived thiazoloazetidinones, indicating its significance in pharmaceutical research (Mara, Singh, Thomas, & Williams, 1982).
Eigenschaften
Molekularformel |
C84H104N18O26S5 |
|---|---|
Molekulargewicht |
1942.2 g/mol |
IUPAC-Name |
methyl 2-[2-[[(11Z)-37-[1-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxyethyl]-11-ethylidene-62-hydroxy-18-(2-hydroxybutan-2-yl)-8,31-bis(1-hydroxyethyl)-54-(hydroxymethyl)-26-methyl-40,43,46-trimethylidene-52-methylsulfanyl-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,59-tetrathia-7,10,17,24,36,39,42,45,48,53,55,61,64,65,66,67-hexadecazadecacyclo[23.23.12.329,35.12,5.112,15.119,22.157,60.01,56.051,55.032,63]heptahexaconta-2(67),4,12(66),19(65),21,29(64),30,32(63),33,52,57,60-dodecaene-54-carbonyl]amino]prop-2-enoylamino]prop-2-enoate |
InChI |
InChI=1S/C84H104N18O26S5/c1-17-44-74-94-49(27-130-74)71(116)99-63(82(14,122)18-2)77-95-48(28-132-77)69(114)98-58-39(11)127-79(120)46-23-43(36(8)104)42-19-20-45(62(109)59(42)91-46)90-57(38(10)124-55-25-53(61(108)41(13)126-55)128-54-24-52(106)60(107)40(12)125-54)73(118)87-32(4)66(111)85-31(3)65(110)86-34(6)68(113)100-83(81-96-50(29-133-81)70(115)97-56(37(9)105)72(117)92-44)22-21-51-75(129-16)101-84(30-103,102(51)64(83)47-26-131-76(58)93-47)80(121)89-33(5)67(112)88-35(7)78(119)123-15/h17,19-20,23,26,28-29,36-41,45,49,51-58,60-64,90,103-109,122H,3-7,18,21-22,24-25,27,30H2,1-2,8-16H3,(H,85,111)(H,86,110)(H,87,118)(H,88,112)(H,89,121)(H,92,117)(H,97,115)(H,98,114)(H,99,116)(H,100,113)/b44-17- |
InChI-Schlüssel |
VRYFRHOXPARBLS-CATFIOGKSA-N |
Isomerische SMILES |
CCC(C)(C1C2=NC(=CS2)C(=O)NC3C(OC(=O)C4=NC5=C(C=CC(C5O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC6(CCC7C(=NC(N7C6C8=CSC3=N8)(CO)C(=O)NC(=C)C(=O)NC(=C)C(=O)OC)SC)C9=NC(=CS9)C(=O)NC(C(=O)N/C(=C\C)/C2=NC(CS2)C(=O)N1)C(C)O)C(C)OC1CC(C(C(O1)C)O)OC1CC(C(C(O1)C)O)O)C(=C4)C(C)O)C)O |
Kanonische SMILES |
CCC(C)(C1C2=NC(=CS2)C(=O)NC3C(OC(=O)C4=NC5=C(C=CC(C5O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC6(CCC7C(=NC(N7C6C8=CSC3=N8)(CO)C(=O)NC(=C)C(=O)NC(=C)C(=O)OC)SC)C9=NC(=CS9)C(=O)NC(C(=O)NC(=CC)C2=NC(CS2)C(=O)N1)C(C)O)C(C)OC1CC(C(C(O1)C)O)OC1CC(C(C(O1)C)O)O)C(=C4)C(C)O)C)O |
Synonyme |
Sch 40832 Sch-40832 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



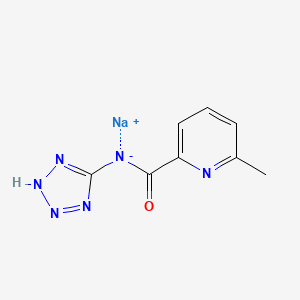
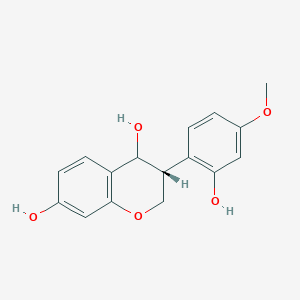
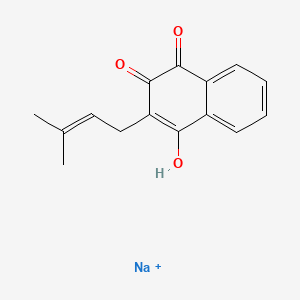
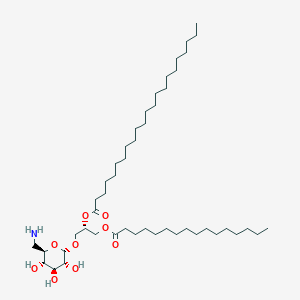

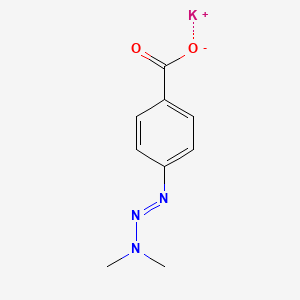
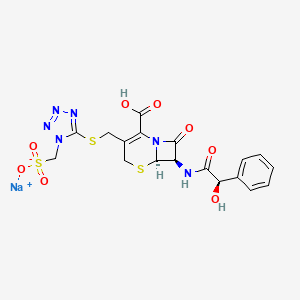
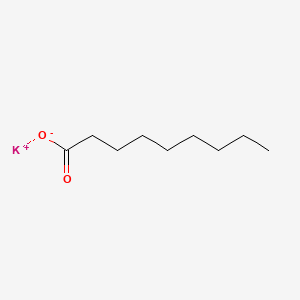
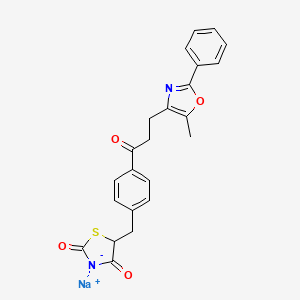
![sodium;(4S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1262061.png)
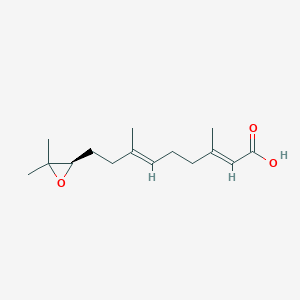
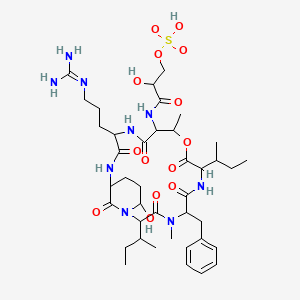
![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)
